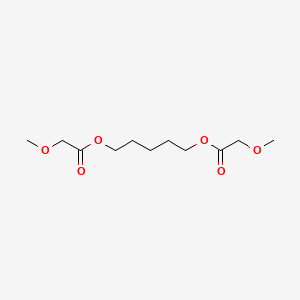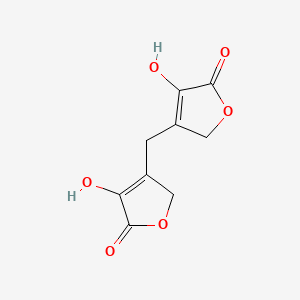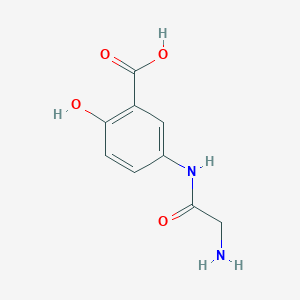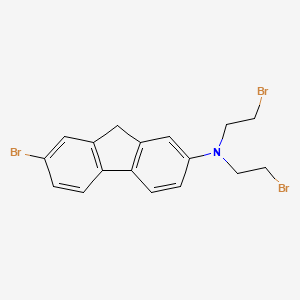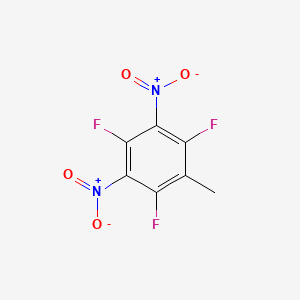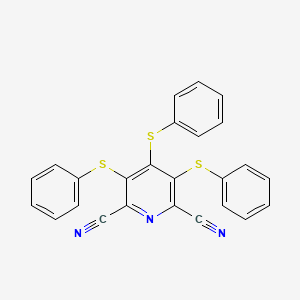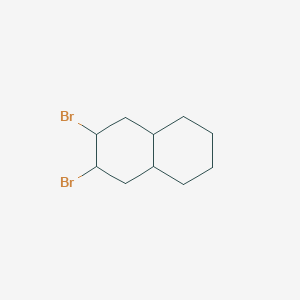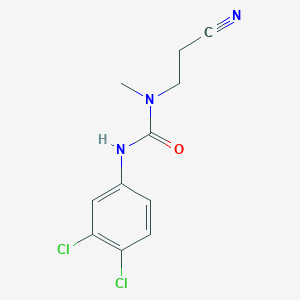
1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyanoethyl group, a dichlorophenyl group, and a methylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea typically involves the reaction of 3,4-dichloroaniline with methyl isocyanate, followed by the introduction of a cyanoethyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives, often leading to the removal of the cyano group.
Substitution: Formation of substituted derivatives with new functional groups replacing the cyanoethyl group.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea involves its interaction with specific molecular targets and pathways. The cyanoethyl group can act as a nucleophile, participating in various biochemical reactions. The dichlorophenyl group contributes to the compound’s stability and reactivity, while the methylurea moiety can interact with enzymes and receptors, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Cyanoethyl)-3-phenyl-1-methylurea: Lacks the dichloro substitution, resulting in different reactivity and properties.
1-(2-Cyanoethyl)-3-(4-chlorophenyl)-1-methylurea: Contains a single chlorine atom, affecting its chemical behavior.
1-(2-Cyanoethyl)-3-(3,4-dimethylphenyl)-1-methylurea: Substituted with methyl groups instead of chlorine, leading to variations in its applications.
Uniqueness
1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea is unique due to the presence of both cyanoethyl and dichlorophenyl groups, which impart distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in scientific research.
Propiedades
Número CAS |
91193-78-1 |
|---|---|
Fórmula molecular |
C11H11Cl2N3O |
Peso molecular |
272.13 g/mol |
Nombre IUPAC |
1-(2-cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea |
InChI |
InChI=1S/C11H11Cl2N3O/c1-16(6-2-5-14)11(17)15-8-3-4-9(12)10(13)7-8/h3-4,7H,2,6H2,1H3,(H,15,17) |
Clave InChI |
KOPYQWNYQYADIG-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC#N)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-Benzoyloxy-2-(4-methylphenyl)sulfonyloxy-5-oxocyclohex-3-en-1-yl] benzoate](/img/structure/B14007541.png)

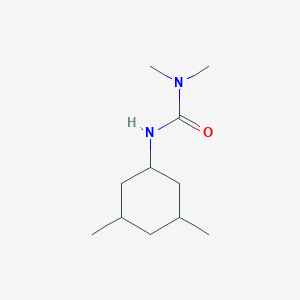
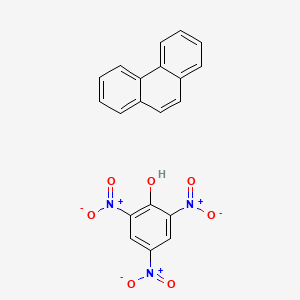
![N-[2-Iodo(3,4,5,6-2H)phenyl]acetamide](/img/structure/B14007574.png)
![5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide](/img/structure/B14007582.png)
![5,6-Dibromo-3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007588.png)
